3-[(2E)-2-benzylidenehydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is an organic compound that features a hydrazinecarbonyl group linked to a phenylmethylidene moiety and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of hydrazine with an appropriate carbonyl compound to form the hydrazine derivative.
Condensation Reaction: The hydrazine derivative is then subjected to a condensation reaction with an aldehyde or ketone to form the phenylmethylidene hydrazone.
Acylation: The final step involves the acylation of the hydrazone with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its hydrazine and trifluoromethyl functionalities.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-Phenylmethylidene]-4-(trifluoromethyl)aniline: This compound shares the phenylmethylidene and trifluoromethyl functionalities but lacks the hydrazinecarbonyl group.
Acetamide, N-[3-(trifluoromethyl)phenyl]: This compound contains the trifluoromethyl-substituted phenyl group but does not have the hydrazinecarbonyl and phenylmethylidene moieties.
Uniqueness
2-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its hydrazinecarbonyl, phenylmethylidene, and trifluoromethyl functionalities. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14F3N3O2 |
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Molecular Weight |
349.31 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)13-7-4-8-14(9-13)22-15(24)10-16(25)23-21-11-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
SOKXJCKQYHXLNA-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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